molecular formula C9H6IN B082116 6-Iodoquinoline CAS No. 13327-31-6

6-Iodoquinoline

Cat. No. B082116
CAS RN: 13327-31-6
M. Wt: 255.05 g/mol
InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Iodoquinoline and its derivatives are synthesized through a variety of methods, including cyclization reactions and substitution reactions. A common approach involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to the formation of 6-bromo-4-iodoquinoline confirmed by NMR spectrum analysis (Wang et al., 2015). Additionally, a highly facile, single-step synthetic approach from readily available 2-aminobenzophenones and terminal alkynes has been developed, demonstrating the versatility of 6-iodoquinoline synthesis (Yaragorla et al., 2017).

Molecular Structure Analysis

The molecular structure of 6-iodoquinoline derivatives has been characterized using various spectroscopic techniques, including NMR, XRD, and IR spectroscopy. These studies provide insight into the complex structures and reactive sites of 6-iodoquinoline, facilitating further chemical modifications and applications in synthetic chemistry.

Chemical Reactions and Properties

6-Iodoquinoline participates in a wide range of chemical reactions, including palladium-catalyzed aminocarbonylation, which provides an efficient route for producing various quinoline derivatives (Chniti et al., 2021). It also undergoes successive substitution of halogens in cross-coupling reactions, allowing the synthesis of diarylquinolines with different aryl groups (Tsvetkov et al., 2002).

Physical Properties Analysis

The physical properties of 6-iodoquinoline, such as melting points, solubility, and crystalline structure, are crucial for its application in synthesis and material science. These properties are often characterized using X-ray diffraction and spectroscopic methods, providing a foundation for understanding its behavior in various chemical environments.

Chemical Properties Analysis

6-Iodoquinoline exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, its role as a precursor in various organic syntheses, and its ability to undergo halogenation, coupling, and cyclization reactions. These properties make it a valuable compound in the development of new pharmaceuticals, materials, and catalytic processes.

Scientific Research Applications

Synthesis of 6-Glyoxylamidoquinoline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
  • Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3. When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
  • Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%). The isolation and characterization of the new carbonylated products of various structures were also accomplished .

Synthesis of Iodo-Quinoline Derivatives and Their Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions .
  • Methods of Application: Iodo-aniline, pyruvic acid and 22 phenyl-substituted aldehydes (we varied the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
  • Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR and 13 C NMR spectroscopy and single-ray crystal diffractometry. Their antimicrobial activity against S. epidermidis, K. pneumonie and C. parapsilosis was tested in vitro .

Synthesis of Unsymmetrical Squaraine Cyanine Dyes

  • Scientific Field: Photophysics and Photochemistry
  • Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .

Synthesis of 6-Iodoquinoline Derivatives and Their Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
  • Methods of Application: Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (varying the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
  • Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR, and 13 C NMR spectroscopy and single-ray crystal diffractometry . Their antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis was tested in vitro .

Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
  • Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3 . When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
  • Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%) . The isolation and characterization of the new carbonylated products of various structures were also accomplished .

Synthesis of Unsymmetrical Squaraine Cyanine Dyes

  • Scientific Field: Photophysics and Photochemistry
  • Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .

Synthesis of Iodo-Quinoline Derivatives and Their Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 6-Iodo-substituted carboxy-quinolines were obtained using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
  • Methods of Application: Iodo-aniline, pyruvic acid, and 22 phenyl-substituted aldehydes (varying the type and number of radicals) or O-heterocycles, resulting in different electronic effects, were the starting components .
  • Results: A library of compounds was obtained and characterized by FT-IR, MS, 1 H NMR, and 13 C NMR spectroscopy and single-ray crystal diffractometry . Their antimicrobial activity against S. epidermidis, K. pneumonie, and C. parapsilosis was tested in vitro .

Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
  • Methods of Application: The reactions were performed at 40 bar of carbon monoxide pressure in the presence of Pd (OAc) 2 /2 PPh 3 . When the monodentate triphenylphosphine was replaced by the bidentate XantPhos, the quinoline-6-carboxamide derivatives were synthesized almost exclusively under atmospheric conditions .
  • Results: The corresponding 2-ketocarboxamides were formed as major products (up to 63%) . The isolation and characterization of the new carbonylated products of various structures were also accomplished .

Synthesis of Unsymmetrical Squaraine Cyanine Dyes

  • Scientific Field: Photophysics and Photochemistry
  • Application Summary: The synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered central ring has been reported .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The photodegradation and singlet oxygen production ability of these dyes, as well as their in vitro photocytotoxicity against Caco-2 and HepG2 cell lines, were studied .

Future Directions

The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . This suggests potential future directions in the synthesis of these derivatives.

properties

IUPAC Name

6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTASELJZCIVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928030
Record name 6-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoquinoline

CAS RN

13327-31-6
Record name 6-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-IODOQUINOLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium iodide (4.32 g, 28.8 mmol), copper (I) iodide (137 mg, 0.72 mmol), 6-bromo-quinoline (3 g, 14.4 mmol), N,N′-dimethyl-cyclohexane (0.227 ml, 1.44 mmol) and dioxane were charged in microwave tube (25 mL). The tube was flushed with nitrogen for 10 min and sealed with a Teflon septum. The reaction mixture was stirred at 110° C. for 15 hours. Then the suspension was allowed to cooled to rt, poured into ice-water and extracted with DCM. The crude was purified by silica gel column to give 6-iodo-quinoline as a little green solid (3.5 g, 92%).
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethyl-cyclohexane
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

6-bromoquinoline (80.1 g, 0.385 mol) is dissolved in n-butanol (0.8 L). Copper catalyst CuI (3.7 g, 0.019 mol), a copper-ligand N,N′-dimethylethylenediamine (3.4 g, 0.0385 mol) and an iodide source NaI (115.5 g, 0.770 mol) are added and the mixture is heated in a heating jacket, under inert atmosphere to 120° C. After work-up (0.8 L water is added to the reaction mixture, the organic layer is separated off and evaporated) and purification (the crude evaporation residue was crystallized from 150 mL diisopropylether), 6-iodoquinoline was obtained in 80% yield.
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Name
Quantity
0.8 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
115.5 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Quantity
3.4 g
Type
catalyst
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

Sodium iodide (4.32 g, 28.8 mmol), Copper (I) iodide (137 mg, 0.72 mmol) and N,N′-Dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol) and 6-Bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL) were charged in a 25 mL microwave tube. The tube was flushed with Nitrogen and sealed with a Teflon septum and Nitrogen was bubbled in the solution for 10 minutes, allowing the gas to escape through a needle. After the removal of the needle, the reaction mixture was stirred at 110° C. for 15 hours. Then, the green suspension was allowed to reach room temperature, poured into ice-water and extracted with dichloromethane. The organic layer was collected, dried (MgSO4), filtered and concentrated in vacuum. The crude mixture was chromatographied over silica gel with CH2Cl2 100% and CH2Cl2/MeOH:95/5 to yield 3.56 g (97%) of 6-Todoquinoline as a light yellow solid.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
0.227 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Iodoquinoline
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Reactant of Route 6
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Citations

For This Compound
160
Citations
AV Tsvetkov, GV Latyshev, NV Lukashev… - Tetrahedron letters, 2002 - Elsevier
… chlorine atoms in 4-chloro-6-iodoquinoline which allow the synthesis of the corresponding … chlorine atoms in 4-chloro-6-iodoquinoline which allow the synthesis of the corresponding …
Number of citations: 42 www.sciencedirect.com
Y Li, S Dong, B Tang, H Zou, W Jiang - Research on Chemical …, 2020 - Springer
An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction between 1-(2-…
Number of citations: 3 link.springer.com
E Cole, D Donnelly, M Wallace, T Tran, R Burrell… - 2018 - Soc Nuclear Med
… Each were generated from a common intermediate of substituted 6-iodoquinoline. For each precursor the corresponding literature radiolabeling conditions were tested first. The …
Number of citations: 5 jnm.snmjournals.org
IP Beletskaya, GV Latyshev, AV Tsvetkov… - Russian chemical …, 2004 - academia.edu
… of chemoselective monoalkynylation of 4-chloro-6-iodoquinoline. A study of the influence of … in an almost complete conversion of 4-chloro-6iodoquinoline over a short period of time. A …
Number of citations: 11 www.academia.edu
S Chniti, L Kollár, A Bényei, A Takács - Molecules, 2021 - mdpi.com
… Therefore, our study began with the optimization of the aminocarbonylation of 6-iodoquinoline (1) to find the appropriate circumstances for the selective synthesis of the mono- and …
Number of citations: 2 www.mdpi.com
S Friaes, E Lima, RE Boto, D Ferreira, JR Fernandes… - Applied Sciences, 2019 - mdpi.com
… Herein we report the synthesis of 6-iodoquinoline- and benzothiazole-based unsymmetrical squaraine cyanine dyes functionalized with amine groups located in the four-membered …
Number of citations: 14 www.mdpi.com
J Ellis, E Gellert, J Robson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… Amino-6-iodoquinoline, which does not appear to have been described previously in the … was confirmed by the synthesis of 4-amino-6-iodoquinoline from ethyl a-ethoxycarbonyl P-(4-…
Number of citations: 18 www.publish.csiro.au
MS Latif - academia.edu
The quaternisation was carried out by adopting the methods of Johnson & Adams30 and Elmer etal40. Each base and methyl iodide was heated in the ratio of IM: 1.5 M in a pressure …
Number of citations: 0 www.academia.edu
V Petrow, B Sturgeon - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Preparation of 6-iodoquinoline from P-iodoaniline by the Skraup reaction gave quinoline … 203", 6-iodoquinoline passed over at 120" and was recrystallised from light petroleum, forming …
Number of citations: 56 pubs.rsc.org
A Blair, L Stevenson, D Dewar, SL Pimlott… - …, 2013 - pubs.rsc.org
… To study the effect of incorporation of an iodine atom within the benzene ring of the quinoline moiety, a 6-iodoquinoline-2-carboxamide was targeted (Scheme 2). A 6-iodoquinoline-2-…
Number of citations: 19 pubs.rsc.org

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